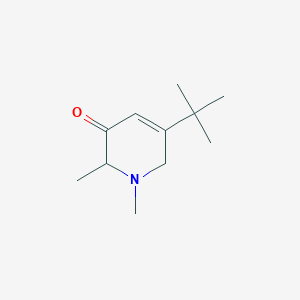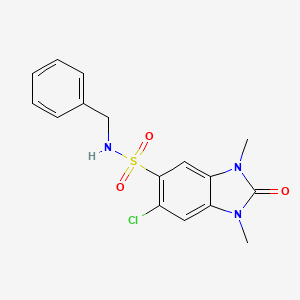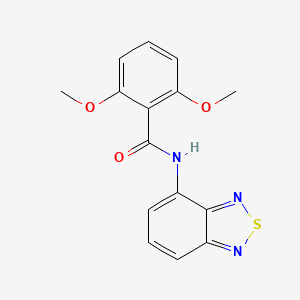![molecular formula C12H10N6O2 B14942723 {5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID is a complex organic compound that features a pyrazole and a tetrazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID typically involves multi-step reactions starting from commercially available precursors. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound, while the tetrazole ring is often formed via cycloaddition reactions involving azides and nitriles .
Industrial Production Methods
Industrial production of such compounds usually employs green chemistry principles to minimize environmental impact. Techniques like microwave-assisted synthesis and the use of eco-friendly solvents are common .
Analyse Chemischer Reaktionen
Types of Reactions
2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID involves its interaction with specific molecular targets. The pyrazole and tetrazole rings can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Tetrazole derivatives: Used in antihypertensive drugs and as bioisosteres in medicinal chemistry
Uniqueness
What sets 2-{5-[3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID apart is its dual heterocyclic structure, which combines the properties of both pyrazole and tetrazole rings. This unique combination enhances its biological activity and makes it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C12H10N6O2 |
|---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
2-[5-(3-pyrazol-1-ylphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)8-18-15-12(14-16-18)9-3-1-4-10(7-9)17-6-2-5-13-17/h1-7H,8H2,(H,19,20) |
InChI-Schlüssel |
MYWIBNPFBOAKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C3=NN(N=N3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942658.png)

![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)
![8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B14942675.png)

![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)

![Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B14942695.png)


![2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14942731.png)
![1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942738.png)
